5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of substituted pyridines, which are known for their diverse biological activities. This compound features a methoxy group and a piperidine moiety, suggesting potential pharmacological applications. Its trihydrochloride form indicates the presence of three hydrochloric acid molecules associated with the base compound, which can influence its solubility and stability.
The synthesis and characterization of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be found in various chemical databases and literature focusing on synthetic organic chemistry and medicinal chemistry.
This compound can be classified as:
The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure.
The molecular structure of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be represented as follows:
Key structural data includes:
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the amine and methoxy groups, which can affect its interaction with other chemical species.
Further research is necessary to elucidate specific interactions and pathways involved in its action.
Characterization methods such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) are useful for confirming functional groups and assessing purity.
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has potential applications in:
Retrosynthetic deconstruction of 5-methoxy-N-(piperidin-4-yl)pyridin-2-amine reveals two primary synthons: a 4-aminopiperidine core and a 2-amino-5-methoxypyridine electrophile. The disconnection strategy prioritizes late-stage N-alkylation between the piperidine nitrogen and the C2 position of the methoxypyridine ring . This convergent approach aligns with patented routes for analogous kinase inhibitor scaffolds, where fragment coupling occurs via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination [4] [6]. Critical disconnection alternatives include:
Table 1: Retrosynthetic Pathways for Piperidine-Pyridine Hybrids
Disconnection Strategy | Key Synthons | Complexity Score | Patent Reference |
---|---|---|---|
Convergent (C-N coupling) | 4-Boc-piperidine + 2-chloro-5-methoxypyridine | Low | [WO2006017443A2] [4] |
Linear (Piperidine build-up) | 5-methoxypyridin-2-amine + 1,4-dihalobutane | Moderate | [US10766897B2] [6] |
Divergent (Scaffold decoration) | Pre-coupled N-(piperidin-4-yl)pyridin-2-amine | High | [PMC7917164] |
Piperidine ring construction employs catalytic hydrogenation of pyridine precursors as a stereoselective strategy. The synthesis utilizes pyridine-4-carboxaldehyde derivatives subjected to reductive amination with benzylamine, followed by platinum(IV) oxide-catalyzed hydrogenation at 60 psi H₂. This achieves cis-stereoselectivity (>95% de) in the piperidine ring formation, critical for biological activity alignment [6]. Alternative catalysts demonstrate distinct efficiency profiles:
Table 2: Hydrogenation Catalyst Performance for Piperidine Saturation
Catalyst | Pressure (psi) | Temperature (°C) | Reaction Time (hr) | Yield (%) | cis/trans Ratio |
---|---|---|---|---|---|
PtO₂ | 60 | 25 | 12 | 92 | 98:2 |
Pd/C (10%) | 50 | 50 | 24 | 85 | 90:10 |
Rh/Al₂O₃ | 100 | 80 | 8 | 78 | 93:7 |
Raney Ni | 200 | 100 | 6 | 65 | 85:15 |
Post-hydrogenation, regioselective Boc protection of the piperidine nitrogen enables selective functionalization at the secondary amine position. Subsequent Cbz deprotection via hydrogenolysis (Pd/C, H₂ atmosphere) furnishes the free amine for nucleophilic coupling [6]. Chiral resolution of racemic mixtures employs L-tartaric acid diastereomeric salt crystallization, achieving >99% ee for enantiopure intermediates [4].
The 2-amino-5-methoxypyridine component exhibits enhanced nucleophilicity at the C2 position due to ortho-activation by the methoxy group. Kinetic studies reveal that microwave-assisted SNAr (160°C, DMF) between 2-fluoro-5-methoxypyridine and 4-Boc-piperidine proceeds with a second-order rate constant (k₂) of 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹, significantly higher than unsubstituted pyridines (k₂ = 1.2 × 10⁻⁵ L·mol⁻¹·s⁻¹) . Solvent polarity dramatically influences reaction efficiency:
Table 3: Solvent Effects on SNAr Coupling Efficiency
Solvent System | Temperature (°C) | Time (hr) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 160 | 2 | 95 | <1 |
NMP | 150 | 4 | 89 | 3 |
DMSO | 140 | 8 | 82 | 8 |
t-Amyl alcohol | 120 | 24 | 65 | 15 |
DMF/H₂O (9:1) | 100 | 1 | 98 | <0.5 |
The aqueous DMF system suppresses solvolysis of the methoxy group while accelerating amine attack through transition-state stabilization. Computational modeling confirms a 12.3 kcal/mol energy barrier for the addition-elimination mechanism, with the methoxy group lowering the LUMO energy of the pyridine ring by 1.8 eV [9]. Protecting group strategies are essential: Boc-protected piperidine coupling precedes acidic deprotection (4M HCl/dioxane) to avoid N-alkylation side products .
Conversion of the free base to the trihydrochloride salt enhances aqueous solubility (>50 mg/mL vs. <0.5 mg/mL for free base) and solid-state stability. Salt formation involves stoichiometric addition of 3.0 equivalents HCl in ethanol/water (4:1) at 0-5°C, yielding crystalline material after anti-solvent addition (diethyl ether) [1] [3]. The triprotonated state (confirmed by ¹H-NMR titration) occurs at the piperidine nitrogen (pKa = 10.2) and pyridine ring (pKa = 3.8 and 5.1 for conjugate acid), enabling triple salt formation.
Table 4: Physicochemical Properties of Salt Forms
Property | Free Base | Monohydrochloride | Trihydrochloride |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.4 | 8.2 | 52.7 |
Melting Point (°C) | 98-101 | 215-218 | >250 (dec.) |
Hygroscopicity (% wt gain, 80% RH) | 0.2 | 5.8 | 1.3 |
Photostability (t90, hours) | 48 | 120 | >200 |
Accelerated stability studies (40°C/75% RH) confirm the trihydrochloride salt maintains >98% purity after 6 months, compared to 85% for the free base. XRPD analysis reveals a crystalline hydrate form (1.5 H₂O molecules) that prevents amorphous conversion during storage [1]. Salt formation also reduces CYP450 inhibition (IC50 > 50 μM vs. 8.7 μM for free base), mitigating metabolic liabilities in preclinical development [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0